molecular formula C12H15N3O2 B14897775 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide

Cat. No.: B14897775
M. Wt: 233.27 g/mol
InChI Key: QQJKGSKLKVGXGM-UHFFFAOYSA-N
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Description

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide is a chemical compound with the molecular formula C12H15N3O2. This compound is characterized by the presence of a cyano group, a phenoxy group, and an aminoacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide typically involves the reaction of 2-(2-Cyanophenoxy)ethylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to obtain high-purity products. The use of advanced technologies ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyanophenoxy)ethylamine
  • N-(2-(2-Cyanophenoxy)ethyl)acetamide
  • 2-(2-Cyanophenoxy)ethyl(methyl)amine

Uniqueness

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyano and phenoxy groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide

InChI

InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16)

InChI Key

QQJKGSKLKVGXGM-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=CC=C1C#N)CC(=O)N

Origin of Product

United States

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